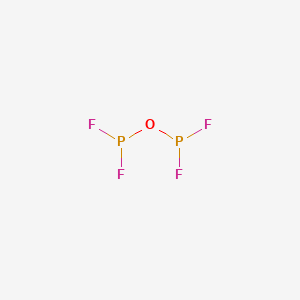
5-Propylfuran-2-carbaldehyde
描述
5-Propylfuran-2-carbaldehyde: It is a heterocyclic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound is characterized by a furan ring substituted with a propyl group at the 5-position and an aldehyde group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5-Propylfuran-2-carbaldehyde involves the reaction of furan with ethylmagnesium chloride in the presence of bis(acetylacetonate)nickel(II) and diallyl ether in tetrahydrofuran at -30°C under an inert atmosphere. The reaction mixture is then treated with hydrochloric acid and extracted with dichloromethane to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan compounds. The production process typically includes the conversion of furfural or 5-hydroxymethylfurfural, which are readily available from biomass, into the desired furan derivatives through various chemical transformations .
化学反应分析
Types of Reactions: 5-Propylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: 5-Propylfuran-2-carboxylic acid.
Reduction: 5-Propylfuran-2-methanol.
Substitution: Various halogenated derivatives of this compound.
科学研究应用
5-Propylfuran-2-carbaldehyde has several applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of bioactive compounds, including quinazolin-4(3H)-ones, which have potential therapeutic applications. Additionally, it is used in the development of novel furan derivatives with antibacterial and antifungal properties .
作用机制
The mechanism of action of 5-Propylfuran-2-carbaldehyde is primarily related to its ability to act as an electrophile due to the presence of the aldehyde group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Furan-2-carbaldehyde: The parent compound, which lacks the propyl group at the 5-position.
5-Methylfuran-2-carbaldehyde: A similar compound with a methyl group instead of a propyl group at the 5-position.
5-Ethylfuran-2-carbaldehyde: A similar compound with an ethyl group at the 5-position.
Uniqueness: 5-Propylfuran-2-carbaldehyde is unique due to the presence of the propyl group, which can influence its reactivity and the types of chemical reactions it undergoes. This structural variation can lead to differences in the physical and chemical properties of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
属性
IUPAC Name |
5-propylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAYAKBONDNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424689 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-27-9 | |
| Record name | 5-propylfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


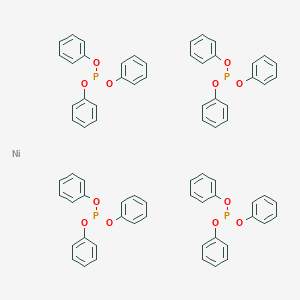
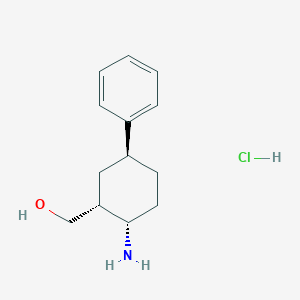

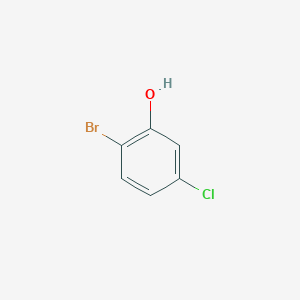

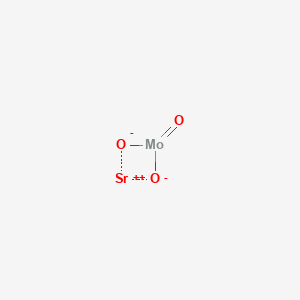
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide](/img/structure/B87919.png)

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

